molecular formula C7H10O2 B12944204 3,3-Dimethylcyclopentane-1,2-dione CAS No. 115825-49-5

3,3-Dimethylcyclopentane-1,2-dione

Cat. No.: B12944204
CAS No.: 115825-49-5
M. Wt: 126.15 g/mol
InChI Key: GDZWPCHPRKDQAK-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C7H10O2 It is a cyclic diketone, meaning it contains two ketone groups within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclopentane-1,2-dione typically involves the alkylation of cyclopentanone derivatives. One common method is the direct alkylation of the methyl ester of 3-methylcyclopent-2-en-2-ol-1-one, followed by the cleavage of the ether function . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.

Scientific Research Applications

3,3-Dimethylcyclopentane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclopentane-1,2-dione involves its interaction with various molecular targets. The diketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylcyclopentane-1,2-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in certain synthetic and research applications.

Properties

CAS No.

115825-49-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,3-dimethylcyclopentane-1,2-dione

InChI

InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3-4H2,1-2H3

InChI Key

GDZWPCHPRKDQAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1=O)C

Origin of Product

United States

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